6(7)-Dehydro Norgestrel

Description

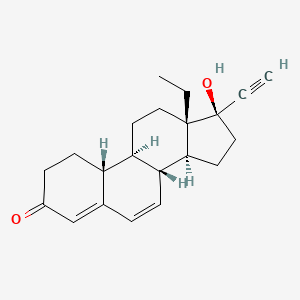

Structure

3D Structure

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBCUBZTPWFSKE-XUDSTZEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51087-61-7 |

Source

|

| Record name | delta6-Levonorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051087617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.6-LEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D2BRQ8ZL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6(7)-Dehydro Norgestrel chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 6(7)-Dehydro Norgestrel

Executive Summary

This compound, also known as Δ⁶-Levonorgestrel, is a synthetic steroid and a critical reference compound in the pharmaceutical industry.[1][2] It is primarily recognized as a process impurity and degradation product of Levonorgestrel, a widely used progestin in hormonal contraceptives.[3][4] A thorough understanding of its chemical structure, properties, and analytical characterization is paramount for drug development professionals and researchers to ensure the quality, safety, and efficacy of Levonorgestrel-containing drug products. This guide provides a comprehensive technical overview of this compound, synthesizing data on its structure, physicochemical properties, spectroscopic profile, and analytical methodologies from an applied science perspective.

Chemical Identity and Structure

This compound is a gonane-series steroid, structurally derived from its parent compound, Levonorgestrel. The defining structural feature is the introduction of an additional carbon-carbon double bond between the C6 and C7 positions, creating a conjugated diene system within the B-ring of the steroid nucleus.[5][6]

Systematic IUPAC Name: (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one.[5][7]

Common Synonyms: Δ⁶-Levonorgestrel, Levonorgestrel EP Impurity M, 6,7-Didehydrolevonorgestrel, (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,6-dien-20-yn-3-one.[1][3][6][8]

Key Structural Features:

-

Steroid Core: A four-ring cyclopenta[a]phenanthrene nucleus.

-

Conjugated System: An extended π-system comprising the C4-C5 and C6-C7 double bonds conjugated to the C3 ketone. This chromophore is the basis for its UV activity and a key differentiator from Levonorgestrel.

-

C17 Substituents: A C17α-ethynyl (-C≡CH) group and a C17β-hydroxyl (-OH) group, which are critical for its progestational activity profile.

-

C13 Substituent: A C13β-ethyl (-CH₂CH₃) group, classifying it as a gonane derivative.

Caption: 2D representation of this compound's steroidal structure.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling as an analytical standard and for developing separation methods to resolve it from the active pharmaceutical ingredient (API).

| Property | Value | Source(s) |

| CAS Number | 51087-61-7 | [3][7][9] |

| Molecular Formula | C₂₁H₂₆O₂ | [3][5][7][10] |

| Molecular Weight | ~310.43 g/mol | [2][5][7][9] |

| Appearance | Off-white to pale yellow or beige solid | [8][9][11] |

| Melting Point | >210°C (with decomposition) | [4][11] |

| Solubility | Slightly soluble in chloroform and methanol; Soluble in DMSO | [3][9][11] |

| Storage Conditions | Store at -20°C or 2-8°C in an amber vial, protected from light | [3][9][11] |

| Predicted pKa | ~13.06 | [3][11] |

| Predicted Boiling Point | ~475.8°C | [3][11] |

The limited solubility in common reversed-phase HPLC solvents like methanol necessitates careful method development, often requiring a stronger organic modifier like acetonitrile or the use of solubilizing agents like DMSO in stock solutions. Its documented light sensitivity underscores the need for using amber glassware and protecting solutions from light during analysis to prevent further degradation.[11]

Spectroscopic and Analytical Characterization

Definitive identification and quantification of this compound rely on a combination of spectroscopic and chromatographic techniques. While raw spectral data is proprietary to standards manufacturers, the expected spectroscopic signatures can be inferred from its structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to be complex but highly informative. Key diagnostic signals would include:

-

Vinyl Protons: Resonances in the downfield region (typically 5.5-6.5 ppm) corresponding to the protons on the C4, C6, and C7 atoms of the conjugated diene system. These signals are absent in the spectrum of Levonorgestrel and serve as a definitive marker.

-

Ethynyl Proton: A sharp singlet around 2.5-3.0 ppm for the acetylenic proton (-C≡CH ).

-

Angular Ethyl Group: Characteristic signals (a quartet and a triplet) for the C13-ethyl group protons.

-

Hydroxyl Proton: A broad singlet for the C17-OH proton, which is exchangeable with D₂O.

-

-

¹³C-NMR: The carbon spectrum would confirm the presence of 21 distinct carbon atoms. The most notable signals would be the olefinic carbons of the C4=C5-C6=C7 system and the carbonyl carbon (C3) at the downfield end of the spectrum (~200 ppm).

B. Infrared (IR) Spectroscopy The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

~3300-3400 cm⁻¹: A broad band for the O-H stretch of the hydroxyl group.

-

~3300 cm⁻¹: A sharp band for the ≡C-H stretch of the ethynyl group.

-

~2100 cm⁻¹: A weak but sharp band for the C≡C stretch.

-

~1650-1660 cm⁻¹: A strong band for the C=O stretch of the α,β-unsaturated ketone.

-

~1580-1640 cm⁻¹: Bands corresponding to the C=C stretches of the conjugated diene system.

C. Mass Spectrometry (MS) Under electron ionization (EI) or electrospray ionization (ESI), the mass spectrum would confirm the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 310. The fragmentation pattern would likely involve the loss of water, the ethyl group, and fragmentation across the steroid rings, providing further structural confirmation.

D. Ultraviolet-Visible (UV-Vis) Spectroscopy The extended conjugated system in this compound results in a significant bathochromic shift (shift to longer wavelength) of the λₘₐₓ compared to Levonorgestrel. This property is the cornerstone of its detection in HPLC analysis. While Levonorgestrel (a single enone) absorbs around 240 nm, the conjugated dienone system of the impurity is expected to have a λₘₐₓ in the range of 280-300 nm, allowing for specific detection and resolution.

Caption: Standard analytical workflow for the identification and quantification of impurities.

Synthesis and Chemical Reactivity

As an impurity, this compound is typically formed during the synthesis of Levonorgestrel or as a product of its degradation.

A. Plausible Synthetic Pathway (Formation) The most probable route for its formation is the chemical oxidation or dehydrogenation of Levonorgestrel. This can occur if trace oxidants are present during synthesis or upon exposure to oxidative stress conditions (e.g., light, air) during storage. A common laboratory and potential industrial method to introduce such a double bond is through the use of a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[12]

Caption: High-level overview of the synthesis of this compound from Levonorgestrel.

B. Chemical Stability and Degradation The extended conjugated system makes this compound susceptible to oxidation and polymerization, particularly when exposed to light and atmospheric oxygen. This reactivity underscores the importance of storing the reference material under inert gas in a cool, dark environment.[3][11] Its stability in various pH conditions is a critical parameter during the development of aqueous-based formulations and analytical mobile phases.

Recommended Experimental Protocol: HPLC Purity Method

The following protocol is a representative example for the quantification of this compound as an impurity in a Levonorgestrel API sample. This method leverages the unique UV absorbance of the impurity for selective detection.

Objective: To determine the purity of a Levonorgestrel sample by quantifying the area percent of this compound and other related substances.

1. Materials and Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade, e.g., Milli-Q)

-

Levonorgestrel API (Test Sample)

-

This compound Certified Reference Standard

2. Chromatographic Conditions:

-

HPLC System: A gradient-capable HPLC system with a Photodiode Array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 40 20.0 70 25.0 70 25.1 40 | 30.0 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm. Causality Note: This wavelength is chosen to maximize the signal for the conjugated diene impurity while minimizing the signal from the Levonorgestrel main peak, thereby improving the limit of detection for the impurity.

-

Injection Volume: 10 µL

3. Standard and Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50, v/v)

-

Sample Solution: Accurately weigh about 25 mg of the Levonorgestrel API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 0.5 mg/mL.

-

Reference Standard Solution (for peak identification): Prepare a solution of this compound in the diluent at a concentration of approximately 0.005 mg/mL.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

-

Inject the diluent as a blank to ensure a clean baseline.

-

Inject the Reference Standard Solution to determine the retention time of this compound.

-

Inject the Sample Solution in duplicate.

-

After the sequence is complete, integrate all peaks in the chromatogram for the Sample Solution.

5. Calculation: Calculate the percentage of this compound in the Levonorgestrel API using the formula for area percent:

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Conclusion

This compound is more than a mere impurity; it is a critical process marker and a key indicator of the stability of Levonorgestrel. Its unique chemical structure, particularly the conjugated dienone system, dictates its physicochemical properties and provides the analytical handles necessary for its detection and quantification. For researchers and drug development professionals, controlling the levels of this impurity through robust synthesis processes, appropriate storage conditions, and validated analytical methods is essential for guaranteeing the quality and safety of the final pharmaceutical product.

References

-

Wikipedia. Gestrinone. [Online]. Available at: [Link].

-

National Center for Biotechnology Information. Gestrinone. PubChem Compound Database. [Online]. Available at: [Link].

-

LookChem. Cas 51087-61-7,6,7-Dehydro Norgestrel. [Online]. Available at: [Link].

-

Allmpus. Norgestrel 6(7)-Dehydro Impurity / ?6-Levonorgestrel / Levonorgestrel EP Impurity M. [Online]. Available at: [Link].

-

SynZeal. Levonorgestrel EP Impurity M | 51087-61-7. [Online]. Available at: [Link].

-

Pharmaffiliates. CAS No : 51087-61-7 | Product Name : Levonorgestrel - Impurity M | Chemical Name : this compound. [Online]. Available at: [Link].

-

Pharmaffiliates. Levonorgestrel-impurities. [Online]. Available at: [Link].

-

ESS Chem Co. 6(7)-Dehydro Levonorgestrel [CAS 51087-61-7]. [Online]. Available at: [Link].

- George Veeran, M., et al. (2022).

-

ResearchGate. Synthesis of related substances from levonorgestrel. [Online]. Available at: [Link].

- Kumar V, P., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Omics Publishing Group.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. molcan.com [molcan.com]

- 3. lookchem.com [lookchem.com]

- 4. 6,7-Dehydro Norgestrel | 51087-61-7 [chemicalbook.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Levonorgestrel EP Impurity M | 51087-61-7 | SynZeal [synzeal.com]

- 7. 6,7-Dehydro norgestrel | CymitQuimica [cymitquimica.com]

- 8. esschemco.com [esschemco.com]

- 9. allmpus.com [allmpus.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 6,7-Dehydro Norgestrel CAS#: 51087-61-7 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6(7)-Dehydro Norgestrel

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6(7)-Dehydro Norgestrel, a derivative of the second-generation progestin Norgestrel. The synthesis commences with the readily available steroidal precursor, estrone-3-methyl ether, and proceeds through a series of key transformations including Birch reduction, acid-catalyzed hydrolysis, stereoselective ethynylation, and a final dehydrogenation step to introduce the critical 6(7) double bond. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and process visualizations to facilitate a deeper understanding of this synthetic route.

Introduction

Norgestrel, a potent synthetic progestin, has been a cornerstone of hormonal contraception for decades.[1] Its biological activity primarily resides in the levorotatory isomer, Levonorgestrel.[2] The introduction of a double bond at the 6(7)-position of the steroid nucleus, creating this compound, can significantly modulate its biological activity and metabolic profile. This guide delineates a robust synthetic pathway to achieve this modification, starting from a common steroidal raw material.

The core of this synthesis lies in the construction of the gonane skeleton, a foundational structure for many steroids, followed by the strategic introduction of key functional groups and the final dehydrogenation.[3][4] Each step is chosen for its efficiency, stereochemical control, and industrial applicability.

Overall Synthetic Strategy

The synthesis of this compound can be logically divided into two main stages: the construction of the Norgestrel backbone from estrone-3-methyl ether and the subsequent dehydrogenation to yield the final product.

Caption: Birch Reduction of Estrone-3-methyl Ether.

Experimental Protocol: Birch Reduction

-

Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer.

-

Charge the flask with anhydrous liquid ammonia and add small pieces of lithium metal with vigorous stirring until a persistent blue color is obtained.

-

Dissolve estrone-3-methyl ether in a suitable solvent (e.g., anhydrous tetrahydrofuran) and add it dropwise to the lithium-ammonia solution.

-

After the addition is complete, add an alcohol (e.g., tert-butanol) dropwise to quench the reaction and provide a proton source.

-

Allow the ammonia to evaporate overnight.

-

Carefully add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,5(10)-diene intermediate.

Step 2: Acid Hydrolysis to Form the 4-en-3-one System

The enol ether functionality in the 2,5(10)-diene intermediate is then hydrolyzed under acidic conditions to generate the thermodynamically stable α,β-unsaturated ketone, specifically the 4-en-3-one system. [5]This transformation is a key step in establishing the characteristic A and B ring structure of Norgestrel.

Caption: Acid Hydrolysis to form the 4-en-3-one system.

Experimental Protocol: Acid Hydrolysis

-

Dissolve the crude 2,5(10)-diene intermediate in a mixture of a water-miscible organic solvent (e.g., acetone or tetrahydrofuran) and an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 4-en-3-one intermediate.

Step 3: Ethynylation at C-17

The final step in the synthesis of the Norgestrel backbone is the introduction of the 17α-ethynyl group. This is achieved through a nucleophilic addition of an acetylide anion to the C-17 ketone. [6]The reaction is highly stereoselective, with the acetylide attacking from the less hindered α-face of the steroid, leading to the desired 17α-ethynyl-17β-hydroxy configuration.

Caption: Ethynylation at the C-17 position.

Experimental Protocol: Ethynylation

-

Prepare a solution of lithium acetylide in a suitable solvent (e.g., by bubbling acetylene gas through a solution of n-butyllithium in tetrahydrofuran at low temperature).

-

Dissolve the 4-en-3-one intermediate in anhydrous tetrahydrofuran and add it dropwise to the lithium acetylide solution at low temperature (e.g., -78 °C).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Norgestrel by column chromatography or recrystallization.

Dehydrogenation to this compound

The final and key transformation is the introduction of a double bond at the 6,7-position of the Norgestrel backbone. This is achieved through a dehydrogenation reaction, for which several reagents are effective. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a particularly useful oxidant for the dehydrogenation of steroid ketones. [7][8][9][10][11]

Step 4: Dehydrogenation with DDQ

DDQ is a powerful dehydrogenating agent that can convert a 4-en-3-one steroid into a 4,6-dien-3-one system. The reaction proceeds via a hydride abstraction mechanism.

Caption: Dehydrogenation of Norgestrel to this compound.

Experimental Protocol: Dehydrogenation with DDQ

-

Dissolve Norgestrel in a suitable anhydrous, inert solvent (e.g., benzene or dioxane).

-

Add a stoichiometric amount of DDQ to the solution.

-

Reflux the reaction mixture, monitoring the progress by TLC. The reaction is often accompanied by the precipitation of the hydroquinone byproduct.

-

Upon completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.

-

Wash the filtrate with a dilute aqueous solution of sodium sulfite to remove any remaining DDQ, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Summary of Key Intermediates and Product

| Compound | Structure | Molecular Formula | Key Characteristics |

| Estrone-3-methyl Ether |  | C₁₉H₂₄O₂ | Commercially available starting material. |

| 2,5(10)-Diene Intermediate |  | C₁₉H₂₆O₂ | Product of Birch reduction, contains an enol ether. |

| 4-en-3-one Intermediate |  | C₁₈H₂₄O₂ | α,β-Unsaturated ketone formed after hydrolysis. |

| Norgestrel |  | C₂₁H₂₈O₂ | Immediate precursor to the final product. |

| This compound |  | C₂₁H₂₆O₂ | Final product with a conjugated 4,6-dien-3-one system. |

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally validated route to this compound from estrone-3-methyl ether. The sequence of Birch reduction, acid hydrolysis, ethynylation, and final dehydrogenation with DDQ represents a classic and effective approach in steroid chemistry. By understanding the mechanistic underpinnings of each step and adhering to the outlined protocols, researchers can reliably synthesize this important Norgestrel derivative for further investigation and development.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Manganese(IV) oxide [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative removal of aqueous steroid estrogens by manganese oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocatalyst mediated production of 6β,11α-dihydroxy derivatives of 4-ene-3-one steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

6(7)-Dehydro Norgestrel as a Levonorgestrel impurity

An In-Depth Technical Guide to 6(7)-Dehydro Norgestrel: A Critical Impurity of Levonorgestrel

Executive Summary

Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone of hormonal contraception.[1] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. This technical guide provides a comprehensive analysis of this compound (also known as ∆6-Levonorgestrel or Levonorgestrel Impurity M), a critical process-related and degradation impurity.[2][3][4] We will explore its chemical identity, formation pathways, and robust analytical strategies for its detection and quantification. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing self-validating protocols essential for regulatory compliance and ensuring patient safety.

Introduction to Levonorgestrel and the Imperative of Impurity Profiling

Levonorgestrel: A Synthetic Progestogen

Levonorgestrel is the biologically active levorotatory enantiomer of norgestrel.[5] Chemically designated as (–)-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one, it functions primarily by interacting with progesterone and androgen receptors to prevent ovulation.[1][6] Its widespread use in oral contraceptives, emergency contraception, and hormonal intrauterine devices underscores the need for stringent quality control.

The Regulatory Landscape: Why Impurity Control is Non-Negotiable

The presence of impurities, even in minute quantities, can impact the safety and efficacy of a drug product. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish strict limits on impurities.[7] For Levonorgestrel, the USP monograph stipulates that the sum of all impurities must not exceed 2.0%, with no single specified impurity exceeding 0.5%.[8][9] Adherence to these limits, guided by the International Council for Harmonisation (ICH) guidelines, is mandatory for market approval and necessitates the development of highly sensitive and specific analytical methods.

Characterization of this compound (Levonorgestrel Impurity M)

Chemical Identity and Structure

This compound is a structural analogue of Levonorgestrel characterized by an additional double bond between carbons 6 and 7 in the steroid's B-ring. This seemingly minor modification significantly alters the molecule's electronic and conformational properties, necessitating its careful monitoring.

Caption: Comparative structures of Levonorgestrel and its impurity, this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is critical for developing analytical methods, particularly for predicting solubility and chromatographic behavior.

| Property | Value | Source |

| Chemical Name | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,6-dien-20-yn-3-one | [4] |

| Synonyms | Δ6-Levonorgestrel, Levonorgestrel EP Impurity M | [3][4] |

| CAS Number | 51087-61-7 | [2][3] |

| Molecular Formula | C₂₁H₂₆O₂ | [10][11] |

| Molecular Weight | 310.43 g/mol | [10][11] |

| Appearance | Off-White to Pale Yellow Solid | [10][12] |

| Solubility | Soluble in Methanol, DMSO; Slightly soluble in Chloroform | [10][12] |

Formation Pathways of this compound

Understanding the formation pathways of an impurity is fundamental to controlling it. This compound can arise from both the degradation of the parent drug and as a byproduct of its synthesis.

Degradation Pathway: Formation under Stress Conditions

Forced degradation studies, which expose the API to harsh conditions like acid, base, oxidation, heat, and light, are essential for developing stability-indicating methods.[13] Levonorgestrel has been shown to be sensitive to acidic, alkaline, and oxidative conditions.[14][15] The formation of the 6(7)-dehydro impurity is often a result of oxidative degradation, where the allylic C-H bonds at positions 6 and 7 are susceptible to dehydrogenation, leading to a more conjugated system.

Synthetic Pathway: A Potential Process-Related Impurity

The synthesis of Levonorgestrel is a multi-step process, often starting from precursors like DL-ethyl diketone or methoxydienone.[16][17] Certain steps, particularly those involving dehydrogenation or isomerization reactions, can inadvertently produce the 6(7)-dehydro analogue if reaction conditions are not meticulously controlled. The presence of specific catalysts or elevated temperatures can favor the formation of this unsaturated byproduct.

Caption: Potential formation pathways for this compound.

Analytical Control Strategy: Detection and Quantification

A robust analytical method is required to separate, identify, and quantify this compound from the Levonorgestrel API and other potential impurities.

The Central Role of Stability-Indicating HPLC Methods

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. For Levonorgestrel, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard due to its high resolving power, sensitivity, and reproducibility.[18][19]

Protocol: A Validated RP-HPLC Method for Levonorgestrel and its Impurities

This protocol describes a typical stability-indicating gradient RP-HPLC method validated according to ICH guidelines.

The method leverages the differential partitioning of Levonorgestrel and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The use of a gradient elution, where the organic solvent concentration (e.g., acetonitrile) is increased over time, is critical. This allows for the effective separation of early-eluting polar impurities from the main API peak and later-eluting nonpolar impurities like this compound, which has increased non-polarity due to its extended conjugated system.

-

Levonorgestrel Reference Standard (RS) and this compound RS

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Formic Acid or Phosphate Buffer (for pH control)

-

Volumetric flasks, pipettes, and autosampler vials

| Parameter | Condition | Rationale |

| Column | Kromasil C18 (or equivalent), 250 mm x 4.6 mm, 5 µm | Provides excellent resolution for steroid compounds. |

| Mobile Phase A | Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | Time (min) | %B |

| 0 | 40 | |

| 25 | 70 | |

| 30 | 70 | |

| 31 | 40 | |

| 40 | 40 | |

| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency.[15] |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 245 nm | A suitable wavelength for detecting both Levonorgestrel and the conjugated impurity. |

| Injection Vol. | 10 µL | Standard volume for good peak shape. |

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

-

Standard Solution: Accurately weigh and dissolve Levonorgestrel RS in diluent to a concentration of ~0.5 mg/mL.

-

Impurity Stock Solution: Accurately weigh and dissolve this compound RS in diluent to a known concentration.

-

System Suitability Solution (SSS): Spike the Standard Solution with the Impurity Stock Solution to obtain a final impurity concentration of ~0.5% relative to the Levonorgestrel concentration.

-

Sample Solution: Accurately weigh and dissolve the Levonorgestrel API sample in diluent to a concentration of ~0.5 mg/mL.

Before any sample analysis, inject the SSS in replicate (n=5). The system is deemed suitable for use only if the following criteria are met:

-

Resolution: The resolution between the Levonorgestrel peak and the this compound peak is ≥ 2.0.

-

Tailing Factor: The tailing factor for the Levonorgestrel peak is ≤ 1.5.

-

Relative Standard Deviation (RSD): The %RSD for the peak area of replicate injections is ≤ 2.0%.

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Perform a blank injection (diluent) to ensure no system contamination.

-

Inject the System Suitability Solution and verify that all SST criteria are met.

-

Inject the Sample Solution.

-

Identify the peaks based on their retention times relative to the standards.

The percentage of this compound in the sample is calculated using the principle of external standards, comparing the peak area of the impurity in the sample to the peak area of the impurity in a standard of known concentration.

Method Validation Summary

The described method must be validated as per ICH Q2(R1) guidelines. Key validation parameters are summarized below.

| Parameter | Acceptance Criteria | Purpose |

| Specificity | No interference at the retention time of the impurity. | Ensures the method accurately measures only the intended analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Confirms a proportional response across a range of concentrations. |

| LOD & LOQ | Signal-to-Noise ratio of ~3:1 (LOD) and ~10:1 (LOQ) | Defines the lowest concentration that can be reliably detected and quantified. |

| Accuracy | Recovery of 80-120% for spiked samples. | Measures the closeness of the test results to the true value. |

| Precision | %RSD ≤ 5.0% for repeatability and intermediate precision. | Demonstrates the method's consistency. |

| Robustness | No significant changes in results with small variations in method parameters. | Shows the method's reliability under normal usage. |

Advanced Characterization: LC-MS/MS for Structural Elucidation

For definitive identification, especially at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable. In positive ionization mode, Levonorgestrel typically shows a parent ion [M+H]⁺ at m/z 313.3.[20] The 6(7)-dehydro impurity would be expected to have a parent ion at m/z 311.3 due to the loss of two hydrogen atoms. Fragmentation analysis (MS/MS) of this parent ion can confirm the structure by identifying characteristic product ions.

Caption: A typical analytical workflow for impurity profiling of Levonorgestrel.

Risk Assessment and Regulatory Limits

Toxicological Considerations

Any impurity that is a structural alert or is present above the ICH identification threshold requires toxicological assessment. The introduction of a new double bond in the steroid nucleus could potentially alter its interaction with biological receptors or its metabolic profile, making its control a matter of patient safety.

Pharmacopoeial Acceptance Criteria

As stated, the USP sets a limit for individual specified impurities in Levonorgestrel at not more than 0.5%.[8][9] Therefore, any validated analytical method must have a Limit of Quantification (LOQ) well below this threshold to ensure accurate reporting and compliance.

Conclusion

The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Levonorgestrel API. A thorough understanding of its formation pathways—both during synthesis and as a degradation product—allows for the implementation of effective control strategies. The cornerstone of this control is a well-developed and validated stability-indicating RP-HPLC method. By employing the systematic and scientifically-grounded approach detailed in this guide, researchers and drug development professionals can confidently monitor and control this critical impurity, meeting stringent regulatory requirements and delivering a safe product to the market.

References

-

Wikipedia. Levonorgestrel. [Link]

-

Gherghel, A., et al. (2023). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Processes, 11(11), 3210. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13109, Levonorgestrel. [Link]

-

Wang, F., et al. (2020). Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils. Journal of Environmental Engineering, 146(10). [Link]

-

Patel, D., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Levonorgestrel in Bulk and Pharmaceutical Formulation. International Journal of Pharmaceutics and Drug Analysis, 2(4), 300-308. [Link]

-

Pharmaffiliates. Levonorgestrel-impurities. [Link]

-

Rao, D. S., et al. (2018). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research, 3(3), 33-43. [Link]

-

Pharmaffiliates. Levonorgestrel - Impurity M. [Link]

-

de Faria, V. T., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis, 225, 115208. [Link]

-

Sudha, T., et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Research, 23(3), 313-326. [Link]

-

ResearchGate. Product ion mass spectra of levonorgestrel. [Link]

-

Pharmaffiliates. Levonorgestrel-impurities. [Link]

-

Allmpus. Norgestrel 6(7)-Dehydro Impurity / ?6-Levonorgestrel / Levonorgestrel EP Impurity M. [Link]

-

USP. USP Monographs: Levonorgestrel. [Link]

-

Song, M., et al. (2008). Determination of Levonorgestrel in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method: Application to a Bioequivalence Study of Two Formulations in Healthy Volunteers. Biomedical Chromatography, 22(7), 731-737. [Link]

-

Kumar, V. P., et al. (2016). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Journal of Pharmaceutical Analysis, 6(4), 253-260. [Link]

-

SynZeal. Levonorgestrel EP Impurity M. [Link]

- Patsnap. Synthesis method of levonorgestrel.

-

USP. Official Monographs USP 35. [Link]

- Google Patents. Preparation method of Levonorgestrel pharmacopoeia impurity V.

-

Mohan, C., et al. (2010). A Simple and Rapid LC-MS Method for the Determination of Levonorgestrel in Human Plasma. Pharmacologyonline, 1, 85-100. [Link]

- Google Patents. Synthesis process of levonorgestrel by methoxydienone.

-

ResearchGate. Synthesis of related substances from levonorgestrel. [Link]

-

Chemical-Suppliers. 6,7-Dehydro Levonorgestrel. [Link]

-

ESS Chem Co. 6(7)-Dehydro Levonorgestrel. [Link]

-

Wikipedia. Norgestrel. [Link]

-

ResearchGate. ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

-

Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Levonorgestrel EP Impurity M | 51087-61-7 | SynZeal [synzeal.com]

- 5. Norgestrel - Wikipedia [en.wikipedia.org]

- 6. Levonorgestrel - Wikipedia [en.wikipedia.org]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. drugfuture.com [drugfuture.com]

- 10. allmpus.com [allmpus.com]

- 11. 6,7-Dehydro norgestrel | CymitQuimica [cymitquimica.com]

- 12. 6,7-Dehydro Norgestrel - Safety Data Sheet [chemicalbook.com]

- 13. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpda.org [ijpda.org]

- 15. allsciencejournal.com [allsciencejournal.com]

- 16. Synthesis method of levonorgestrel - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN101982472A - Synthesis process of levonorgestrel by methoxydienone - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6,7-Dehydro Norgestrel

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 6,7-Dehydro Norgestrel, a significant impurity of the synthetic progestin, Levonorgestrel. A thorough understanding of its spectral characteristics is paramount for quality control, impurity profiling, and regulatory compliance in pharmaceutical development. This document synthesizes theoretical predictions with established analytical principles to offer a robust framework for the identification and characterization of this compound.

Introduction to 6,7-Dehydro Norgestrel

6,7-Dehydro Norgestrel, systematically named (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,6-dien-20-yn-3-one, is a process-related impurity that can arise during the synthesis of Norgestrel and its active enantiomer, Levonorgestrel.[][2] Its structure is characterized by the introduction of an additional double bond between the C6 and C7 positions of the steroid backbone, creating a conjugated dienone system. This structural modification significantly influences its spectroscopic properties relative to the parent drug. Accurate spectroscopic analysis is therefore essential for its detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules. For 6,7-Dehydro Norgestrel, both ¹H and ¹³C NMR are critical for confirming its identity.

Predicted ¹H NMR Spectral Data

The introduction of the C6-C7 double bond is expected to induce significant downfield shifts for the protons at C6 and C7 compared to Levonorgestrel. The proton at C4 will also be affected by the extended conjugation.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 5.8 | s | - |

| H-6 | ~ 6.2 | d | ~ 10 |

| H-7 | ~ 6.1 | d | ~ 10 |

| C-18 -CH₃ | ~ 0.9 | t | ~ 7 |

| C-21 -H (alkynyl) | ~ 2.6 | s | - |

Predicted ¹³C NMR Spectral Data

The olefinic carbons of the dienone system and the alkynyl carbons are key diagnostic signals in the ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (C=O) | ~ 200 |

| C-4 | ~ 124 |

| C-5 | ~ 165 |

| C-6 | ~ 128 |

| C-7 | ~ 130 |

| C-13 | ~ 48 |

| C-17 | ~ 80 |

| C-20 (alkynyl) | ~ 88 |

| C-21 (alkynyl) | ~ 75 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 6,7-Dehydro Norgestrel reference standard.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at 25 °C.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

Employ a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 6,7-Dehydro Norgestrel is expected to show characteristic absorptions for its hydroxyl, alkynyl, and conjugated dienone functionalities.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| O-H (alcohol) | 3600-3200 | Strong, broad |

| C≡C-H (alkyne C-H stretch) | ~ 3300 | Strong, sharp |

| C-H (sp², alkene) | 3100-3000 | Medium |

| C-H (sp³, alkane) | 3000-2850 | Medium |

| C≡C (alkyne) | 2260-2100 | Weak to medium |

| C=O (conjugated ketone) | 1660-1640 | Strong |

| C=C (conjugated alkene) | 1620-1580 | Medium to strong |

Experimental Protocol for IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid sample.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Sample Preparation:

-

Place a small amount of the solid 6,7-Dehydro Norgestrel sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum

Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable ionization techniques for this class of compounds.

Molecular Ion:

-

The molecular formula of 6,7-Dehydro Norgestrel is C₂₁H₂₆O₂.[]

-

The expected monoisotopic mass is approximately 310.19 g/mol .

-

In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 311.20.

Key Fragmentation Pathways:

-

Loss of water (H₂O) from the C-17 hydroxyl group is a common fragmentation pathway for steroids, which would result in a fragment ion at m/z ~293.

-

Cleavage of the D-ring can also occur.

-

The fragmentation pattern can be compared to that of Levonorgestrel to identify unique fragments arising from the 6,7-dehydro modification.

| Predicted Ion (m/z) | Identity |

| ~ 311.20 | [M+H]⁺ |

| ~ 293.19 | [M+H - H₂O]⁺ |

Experimental Protocol for Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Instrumentation:

-

A liquid chromatography-mass spectrometry (LC-MS) system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Sample Preparation:

-

Prepare a dilute solution of 6,7-Dehydro Norgestrel (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer or inject it into an LC system for separation prior to MS analysis.

Data Acquisition:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Mass Range: Scan from m/z 50 to 500.

-

Collision Energy (for MS/MS): Apply a range of collision energies to induce fragmentation and obtain a detailed fragmentation spectrum of the parent ion (m/z ~311.20).

Data Processing:

-

Determine the accurate mass of the molecular ion and its fragments.

-

Use the accurate mass data to calculate the elemental composition and confirm the molecular formula.

-

Propose fragmentation pathways based on the observed product ions in the MS/MS spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of 6,7-Dehydro Norgestrel.

Sources

Physical and chemical characteristics of 6(7)-Dehydro Norgestrel

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6(7)-Dehydro Norgestrel, a significant impurity and metabolite of the synthetic progestin Norgestrel and its active enantiomer, Levonorgestrel. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and steroid chemistry. It delves into the structural features, physicochemical properties, and analytical considerations of this compound. While detailed proprietary data for its synthesis and spectral characterization are not publicly available, this guide consolidates the existing knowledge and provides expert insights into its expected chemical behavior and analytical profile based on established principles of steroid chemistry.

Introduction

This compound, also known as Levonorgestrel EP Impurity M, is a steroidal compound that plays a critical role in the quality control and stability assessment of Norgestrel and Levonorgestrel-containing pharmaceutical products.[1][2][3] As a degradation product and potential metabolite, understanding its physical and chemical properties is paramount for the development of robust analytical methods and for ensuring the safety and efficacy of hormonal contraceptives. This guide aims to provide a detailed technical resource by compiling and interpreting available data on its structure, properties, and analytical characterization.

Molecular Structure and Identification

The fundamental identity of this compound is defined by its unique structural features, which differentiate it from the parent compound, Norgestrel.

Chemical Name and Synonyms

-

Systematic Name: (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[4]

-

Common Synonyms: 6,7-Didehydrolevonorgestrel, Δ6-Levonorgestrel, Levonorgestrel EP Impurity M[1][2][3]

Structural Formula

The core structure of this compound is a gonane steroid skeleton, characterized by an additional double bond between carbons 6 and 7 in the B-ring, creating a conjugated dienone system with the carbonyl group at C3.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and analysis. The data presented here is a consolidation of information from various commercial suppliers and chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₆O₂ | [4] |

| Molecular Weight | 310.43 g/mol | [1][2][3] |

| Appearance | Solid, Pale Yellow to Off-White | [] |

| Melting Point | >210 °C (decomposition) | [] |

| Solubility | Slightly soluble in chloroform and methanol; Soluble in DMSO. | |

| Storage Temperature | -20°C, protected from light in an amber vial. | [] |

| Predicted Boiling Point | 475.8 ± 45.0 °C | |

| Predicted Density | 1.15 ± 0.1 g/cm³ | |

| Predicted pKa | 13.06 ± 0.40 |

Synthesis and Formation

While a specific, detailed, and publicly available synthesis protocol for this compound as a reference standard is not readily found in the scientific literature, its formation can be understood from two main perspectives: as a product of chemical synthesis and as a degradation product.

Plausible Synthetic Approach: Dehydrogenation

The introduction of a double bond at the 6,7-position of a Δ⁴-3-keto steroid like Levonorgestrel is a common transformation in steroid chemistry. A plausible synthetic route involves a dehydrogenation reaction.

Conceptual Experimental Protocol:

-

Starting Material: Levonorgestrel.

-

Reagent Selection: A suitable dehydrogenating agent is required. Common reagents for this transformation include:

-

Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in a high-boiling solvent like tert-butanol or xylene.

-

Manganese dioxide (MnO₂) in a non-polar solvent such as benzene or chloroform.

-

Selenium dioxide (SeO₂) can also be used, though it may lead to other oxidation products.

-

-

Reaction Conditions: The reaction is typically carried out under reflux for several hours to days, with progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the oxidant and its byproducts, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Formation as a Degradation Product

This compound has been identified as a degradation product of Levonorgestrel, particularly under photolytic stress conditions.[6][7] This suggests that exposure of Levonorgestrel to light, especially UV radiation, can lead to its formation. It has also been observed as a biotransformation product of norgestrel by certain freshwater microalgae.[8]

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely dictated by its conjugated dienone system, the tertiary alcohol, and the terminal alkyne.

-

Conjugated Dienone System: This system is susceptible to nucleophilic attack, particularly at the C-5 position (Michael addition). It is also the chromophore responsible for its UV absorbance.

-

Tertiary Hydroxyl and Ethynyl Groups: These functional groups can undergo reactions typical for alcohols and alkynes, respectively.

-

Stability: As a known degradation product, this compound itself may be susceptible to further degradation, especially under harsh conditions. It is known to be light-sensitive and should be stored accordingly.[] Forced degradation studies on Levonorgestrel indicate that the formation of this impurity is significant under photolytic conditions and can also occur to a lesser extent under acidic and basic stress.[6]

Analytical Characterization

Comprehensive analytical characterization is essential for the unequivocal identification and quantification of this compound. While actual spectra are not publicly available, the expected spectroscopic features can be predicted based on its structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of this compound from Levonorgestrel and other related impurities.

Typical HPLC Method Parameters:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile and/or methanol).

-

Detection: UV detection at a wavelength where the conjugated dienone system shows significant absorbance, typically around 240-280 nm.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Controlled, often around 25-30 °C.

Spectroscopic Characterization (Predicted)

6.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Vinyl Protons: The protons at C-6 and C-7 are expected to appear as doublets or multiplets in the downfield region (δ 6.0-6.5 ppm) due to the conjugated double bonds. The proton at C-4 will also be in the vinyl region (around δ 5.8 ppm).

-

Ethynyl Proton: A sharp singlet for the acetylenic proton at C-21 is expected around δ 2.5-3.0 ppm.

-

Methyl and Ethyl Protons: The angular methyl group at C-18 (as part of the ethyl group) will likely appear as a triplet around δ 0.9 ppm, and the methylene of the ethyl group as a quartet.

-

-

¹³C NMR:

-

Carbonyl Carbon: The ketone at C-3 will have a characteristic signal in the downfield region (δ > 190 ppm).

-

Olefinic Carbons: The four carbons of the dienone system (C-4, C-5, C-6, C-7) will resonate in the δ 120-170 ppm range.

-

Alkynyl Carbons: The two carbons of the ethynyl group (C-20 and C-21) will appear in the δ 70-90 ppm region.

-

6.2.2. Mass Spectrometry (MS)

-

Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode are suitable.

-

Expected Molecular Ion: The protonated molecule [M+H]⁺ would be observed at m/z 311.19.

-

Fragmentation Pattern: The fragmentation of the steroid nucleus is complex. Key fragmentations would likely involve:

-

Loss of water (H₂O) from the tertiary hydroxyl group at C-17.

-

Cleavage of the D-ring, which is characteristic of steroids.

-

Fragmentation of the ethyl group at C-13. The presence of the conjugated dienone system will influence the fragmentation pathways.

-

6.2.3. Infrared (IR) Spectroscopy

-

-OH Stretch: A broad absorption band around 3300-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C≡C-H Stretch: A sharp, weak absorption around 3300 cm⁻¹ for the terminal alkyne.

-

C=O Stretch: A strong absorption band around 1650-1670 cm⁻¹ for the conjugated ketone.

-

C=C Stretch: Absorptions in the 1580-1640 cm⁻¹ region corresponding to the conjugated double bonds.

Conclusion

This compound is a key compound of interest in the pharmaceutical analysis of Norgestrel and Levonorgestrel. Its characterization is vital for ensuring the quality and stability of contraceptive medications. This guide has synthesized the available information on its physical and chemical properties, offering a framework for its synthesis, handling, and analysis. While a lack of publicly available, detailed experimental data necessitates a predictive approach for some aspects of its characterization, the principles outlined herein provide a solid foundation for researchers and drug development professionals working with this important steroidal impurity. Further research and publication of detailed analytical data would be of significant benefit to the scientific community.

References

- Else, L. J., et al. (2018). Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma.

- Liu, S., et al. (2013). Biotransformation of progesterone and norgestrel by two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa): transformation kinetics and products identification. Environmental Science & Technology, 47(24), 14224-14231.

- MDPI. (2023).

-

Pharmaffiliates. (n.d.). Levonorgestrel - Impurity M. Retrieved from [Link]

- PubMed. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(S3), e8735.

- PubMed Central (PMC). (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17356-17364.

-

SynZeal. (n.d.). Levonorgestrel EP Impurity M. Retrieved from [Link]

- Tótoli, F., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis, 225, 115208.

- UCL Discovery. (2022). Photodegradation of free estrogens driven by UV light. Science of The Total Environment, 835, 155515.

-

Wikipedia. (n.d.). Norgestrel. Retrieved from [Link]

- Yi, X., et al. (2013). Biotransformation of progesterone and norgestrel by two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa): transformation kinetics and products identification. Environmental Science & Technology, 47(24), 14224–14231.

Sources

- 1. Levonorgestrel EP Impurity M | 51087-61-7 | SynZeal [synzeal.com]

- 2. chemwhat.com [chemwhat.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. 6,7-Dehydro norgestrel | CymitQuimica [cymitquimica.com]

- 6. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Biotransformation of progesterone and norgestrel by two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa): transformation kinetics and products identification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation Mechanism of 6(7)-Dehydro Norgestrel during Norgestrel Synthesis

Foreword: The Imperative of Purity in Synthetic Steroids

Norgestrel, a foundational synthetic progestin, has played a pivotal role in hormonal contraception for decades.[1] Its efficacy is intrinsically linked to its precise molecular structure. As with any active pharmaceutical ingredient (API), the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring safety and therapeutic consistency. The formation of process-related impurities, such as the unsaturated analogue 6(7)-Dehydro Norgestrel, presents a significant challenge in synthetic chemistry. Understanding the mechanistic underpinnings of how such impurities arise is paramount for the development of robust and well-controlled manufacturing processes. This guide provides a detailed exploration of the chemical pathways leading to the formation of this compound, offering researchers and drug development professionals a comprehensive resource grounded in mechanistic organic chemistry and process optimization principles.

I. The Total Synthesis of Norgestrel: A Foundational Pathway

The total synthesis of Norgestrel is a landmark achievement in steroid chemistry. A common and efficient route commences with the Birch reduction of an aromatic A-ring precursor, typically a methoxy-substituted estratetraene derivative. This foundational pathway sets the stage for the eventual formation of the crucial α,β-unsaturated ketone system in the A-ring of the final Norgestrel molecule.

The key stages of this synthesis can be broadly categorized as follows:

-

Birch Reduction: The aromatic A-ring of a suitable precursor is partially reduced using an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (such as an alcohol).[2][3] This reaction selectively reduces the aromatic ring to a non-conjugated diene, specifically a dihydro enol ether.

-

Acid Hydrolysis and Isomerization: The resulting enol ether is unstable and is hydrolyzed under acidic conditions. This step is critical as it unmasks the ketone at C3 and concurrently facilitates the isomerization of the double bond to the thermodynamically more stable conjugated position at C4-C5, forming the characteristic α,β-unsaturated ketone moiety of Norgestrel.

-

Ethynylation: The final step involves the introduction of the ethynyl group at the C17 position, a key functional group for the biological activity of Norgestrel.

Caption: A simplified workflow of the key transformations in Norgestrel total synthesis, highlighting the critical acid hydrolysis step where the 6(7)-dehydro impurity can potentially form.

II. The Mechanistic Genesis of this compound

The formation of the this compound impurity is not a result of a separate, unrelated reaction pathway but rather a subtle deviation during a critical step of the main synthesis. The most probable point of divergence is the acid-catalyzed hydrolysis and isomerization of the dihydro enol ether intermediate formed after the Birch reduction.

The Pivotal Intermediate: The Dihydro Enol Ether

Following the Birch reduction, the steroid nucleus exists as a dihydro enol ether. The subsequent treatment with acid is intended to achieve two transformations: hydrolysis of the enol ether to a ketone and migration of the double bond from the 5(10) position to the thermodynamically favored 4(5) position. It is during this acid-catalyzed cascade that the conditions for the formation of the 6(7)-dehydro impurity are ripe.

Proposed Mechanism: Acid-Catalyzed Elimination

The core of the proposed mechanism hinges on the formation of a carbocation intermediate during the acid-catalyzed isomerization. The acidic environment facilitates the protonation of the 5(10)-double bond, leading to a tertiary carbocation at C5. While the intended pathway involves the elimination of a proton from C4 to yield the desired Δ4-isomer (Norgestrel), a competing elimination pathway exists.

-

Protonation of the Enol Ether and Hydrolysis: The reaction is initiated by the protonation of the enol ether, followed by the addition of water and subsequent collapse to the ketone at C3.

-

Formation of the C5 Carbocation: The acid then protonates the Δ5(10) double bond, generating a carbocation at C5. This carbocation is a key branching point.

-

The Competing Elimination Pathways:

-

Pathway A (Thermodynamically Favored): Elimination of a proton from C4 leads to the formation of the conjugated and thermodynamically more stable Δ4-double bond, yielding Norgestrel. This is the desired reaction pathway.

-

Pathway B (Side Reaction): A competing elimination of a proton from the allylic position C7 can occur. This results in the formation of a double bond between C6 and C7, leading to the this compound impurity.

-

Caption: The proposed mechanism for the formation of this compound via a common carbocation intermediate, illustrating the competing elimination pathways.

Factors Influencing Impurity Formation

The propensity for the formation of the 6(7)-dehydro impurity is governed by several factors related to reaction conditions and the principles of kinetic versus thermodynamic control.

-

Acid Strength and Concentration: Harsher acidic conditions can promote the elimination reaction, potentially increasing the yield of the dehydro impurity.

-

Temperature and Reaction Time: Higher temperatures and longer reaction times can favor the formation of the thermodynamically more stable product.[4][5][6] In this case, Norgestrel (with its conjugated system) is the thermodynamic product. However, the activation energy for the elimination from C7 might be comparable to that from C4, leading to a mixture of products.

-

Solvent Effects: The choice of solvent can influence the stability of the carbocation intermediate and the transition states of the competing elimination pathways.

While less probable under the standard reductive and acidic conditions of the main pathway, the presence of trace oxidizing agents could also contribute to the formation of the 6(7)-dehydro impurity through an allylic oxidation mechanism on the Δ5-intermediate.[7][8][9]

III. Experimental Methodologies and Control Strategies

A robust understanding of the formation mechanism allows for the development of targeted control strategies to minimize the generation of this compound.

Protocol for Minimizing this compound Formation

The following is a conceptual protocol for the critical acid hydrolysis and isomerization step, designed to favor the formation of the desired Δ4-isomer:

-

Reaction Setup: The crude dihydro enol ether intermediate from the Birch reduction is dissolved in a suitable solvent system (e.g., a mixture of an ether like THF and an alcohol).

-

Controlled Acid Addition: A dilute aqueous solution of a mineral acid (e.g., HCl or H2SO4) is added dropwise to the reaction mixture at a controlled, low temperature (e.g., 0-10 °C). The key is to use the minimum amount of acid required to catalyze the reaction efficiently without promoting side reactions.

-

Temperature Management: The reaction is maintained at a low temperature throughout the hydrolysis and isomerization process to favor the kinetic product and minimize undesired elimination pathways.

-

Reaction Monitoring: The progress of the reaction is closely monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction has reached completion (i.e., the starting material is consumed, and the desired product is maximized), the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid and prevent further side reactions.

-

Workup and Purification: The product is extracted into an organic solvent, washed, dried, and then purified using techniques such as crystallization or column chromatography to remove any remaining impurities, including this compound.

Analytical Detection and Quantification

The detection and quantification of this compound are typically achieved using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The extended conjugation in the impurity may result in a different retention time and UV absorption profile compared to Norgestrel, allowing for their separation and quantification.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 240 nm) |

| Column Temp. | 30 °C |

IV. Summary of Control Strategies

| Reaction Stage | Potential for Impurity Formation | Control Strategy |

| Birch Reduction | Low | Ensure anhydrous conditions and proper stoichiometry of reagents to avoid side reactions. |

| Acid Hydrolysis & Isomerization | High | - Use dilute acid and add it in a controlled manner.- Maintain low reaction temperatures.- Minimize reaction time by closely monitoring progress.- Promptly quench the reaction upon completion. |

| Purification | (Removal Step) | Develop a robust crystallization or chromatographic method to effectively remove the impurity from the final product. |

V. Conclusion

The formation of this compound during the synthesis of Norgestrel is a classic example of a process-related impurity arising from a competing side reaction in a critical transformation step. A thorough understanding of the underlying mechanistic principles, particularly the chemistry of carbocation intermediates and elimination reactions under acidic conditions, is essential for its control. By carefully optimizing the reaction parameters of the acid-catalyzed hydrolysis and isomerization step—specifically acid concentration, temperature, and reaction time—and implementing robust purification methods, the level of this impurity can be effectively minimized, ensuring the quality, safety, and efficacy of the final Norgestrel API.

VI. References

-

A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. (n.d.). SCIREA Journal of Chemistry. [Link]

-

Salvador, J. A. R., Silvestre, S. M., & Vania, M. (2006). Catalytic Oxidative Processes in Steroid Chemistry: Allylic Oxidation, β-Selective Epoxidation, Alcohol Oxidation and Remote Functionalization Reactions. Current Organic Chemistry, 10(17), 2035-2063. [Link]

-

A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. (2017). Organic & Medicinal Chem IJ. [Link]

-

Wang, B., et al. (2020). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Chemistry. [Link]

-

Salvador, J. A. R., et al. (2006). Catalytic Oxidative Processes in Steroid Chemistry: Allylic Oxidation, β-Selective Epoxidation, Alcohol Oxidation and Remote Functionalization Reactions. ResearchGate. [Link]

-

US20110082306A1 - Birch reduction of steroid substrates via alkali metal - silica gel materials. (2011). Google Patents.

-

Identification, Synthesis and Characterization of Process Related Impurity of Male Hormone Testosterone Undecanoate. (2016). Der Pharma Chemica. [Link]

-

Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. [Link]

-

The Birch Reduction of Steroids. (n.d.). ResearchGate. [Link]

-

Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

-

An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. (n.d.). Imperial College London. [Link]

-

The Birch Reduction. (2018). Baran Lab. [Link]

-

Ashenhurst, J. (2019). Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]

-

Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. (2019). PubMed Central. [Link]

-

Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

-

Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. (n.d.). Jack Westin. [Link]

-

Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. (2019). ResearchGate. [Link]

-

Schwenk, E., Fleischer, G., & Whitman, B. (1937). ENOL ETHERS OF STEROID KETONES. Journal of the American Chemical Society, 59(8), 1403-1405. [Link]

-

Birch reduction. (n.d.). Wikipedia. [Link]

-

Novel synthesis of Δ5(10)-6-oxo-steroids. (1987). Journal of the Chemical Society, Chemical Communications. [Link]

-

Norgestrel. (n.d.). Wikipedia. [Link]

-

Δ14-STEROIDAL IMPURITY PREPARATION, CHARACTERIZATION AND EVALUATION, AS WELL DEVELOPMENT OF NEW HPLC. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]

-

Acid-catalysed dehydration of the steroid hormone testosterone yields the alkene shown below. Draw structural formulas for the two carbocation intermediates in this reaction. (2016). Chegg. [Link]

-

Organic Chemistry Walkthrough Steroid Total Synthesis: Equilenin, Retrosynthesis, Reaction Mechanism. (2018). YouTube. [Link]

-

Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

Sources

- 1. Sources and control of impurity during one-pot enzymatic production of dehydroepiandrosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Birch reduction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 6. jackwestin.com [jackwestin.com]

- 7. iomcworld.com [iomcworld.com]

- 8. Catalytic Oxidative Processes in Steroid Chemistry: Allylic Oxidation, β-Selective Epoxidation, Alcohol Oxidation and Remote Functionalization Reactions | Bentham Science [benthamscience.com]

- 9. researchgate.net [researchgate.net]

The Enigmatic Derivative: A Technical Guide to the Anticipated Biological Activity of 6(7)-Dehydro Norgestrel

Preamble: Navigating the Known and the Unknown